![molecular formula C21H22N2O6S B3001781 Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921109-84-4](/img/structure/B3001781.png)
Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
The compound , Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex organic molecule that appears to be a derivative of thienopyridine. This class of compounds is known for its heterocyclic structure, which often imparts significant biological activity, making them of interest in pharmaceutical research and development.
Synthesis Analysis
The synthesis of related thienopyridine derivatives has been explored in various studies. For instance, reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O-nucleophiles have been shown to produce 4-(phenoxymethyl)- and 4-(methoxymethyl)pyridine-3-carboxylates. When these compounds react with N-nucleophiles, they yield ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . Although the exact synthesis of the compound is not detailed, these reactions provide insight into the potential synthetic pathways that could be employed to create similar structures.
Molecular Structure Analysis
The molecular structure of related compounds features various substituents that influence the overall shape and reactivity of the molecule. For example, Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate has a twisted, tetra-substituted pyrrolidine ring with an N-bound ethylcarboxylate substituent. The presence of a 4-methoxyphenyl group and acetyloxy substituents indicates the potential for steric hindrance and electronic effects that could be relevant to the compound .
Chemical Reactions Analysis
The reactivity of thienopyridine derivatives with various nucleophiles suggests a range of possible chemical reactions for the compound . The reactions with O- and N-nucleophiles leading to different substitution patterns on the pyridine ring indicate that the compound could undergo similar nucleophilic substitution reactions, potentially affecting the acetyl and carboxylate groups .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the properties of related compounds can offer some predictions. The presence of multiple substituents such as acetyl, methoxycarbonyl, and benzamido groups in the compound's structure is likely to influence its solubility, melting point, and stability. The heterocyclic thienopyridine core may also contribute to the compound's potential pharmacological properties, as seen in other heterocyclic compounds .
properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-4-29-21(27)17-15-9-10-23(12(2)24)11-16(15)30-19(17)22-18(25)13-5-7-14(8-6-13)20(26)28-3/h5-8H,4,9-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKUQCZOUONOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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